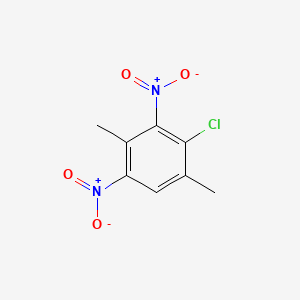
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is an aromatic compound characterized by the presence of chloro, methyl, and nitro substituents on a benzene ring. This compound is notable for its applications in various chemical reactions and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-dimethyl-3,5-dinitrobenzene typically involves nitration and chlorination reactions. One common method is the nitration of 1,4-dimethylbenzene (p-xylene) followed by chlorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. The subsequent chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or chemical reductants like tin(II) chloride (SnCl₂) are employed.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typical oxidizing agents.
Major Products
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with nucleophiles replacing the chloro group.
Reduction: 2-Chloro-1,4-dimethyl-3,5-diaminobenzene.
Oxidation: 2-Chloro-1,4-dicarboxy-3,5-dinitrobenzene.
Applications De Recherche Scientifique
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-1,4-dimethyl-3,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing nitro groups and the electron-donating methyl groups. These interactions facilitate various substitution and addition reactions. The compound can also act as an inhibitor in biochemical pathways by binding to specific enzymes and altering their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrochlorobenzene: Similar in structure but lacks the methyl groups.
1,2-Dichloro-4-nitrobenzene: Contains two chloro groups and one nitro group.
Uniqueness
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is unique due to the combination of chloro, methyl, and nitro groups, which confer distinct reactivity patterns and applications. The presence of both electron-withdrawing and electron-donating groups allows for a diverse range of chemical reactions and makes it a valuable compound in synthetic chemistry and research .
Propriétés
Numéro CAS |
71491-47-9 |
|---|---|
Formule moléculaire |
C8H7ClN2O4 |
Poids moléculaire |
230.60 g/mol |
Nom IUPAC |
2-chloro-1,4-dimethyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C8H7ClN2O4/c1-4-3-6(10(12)13)5(2)8(7(4)9)11(14)15/h3H,1-2H3 |
Clé InChI |
GPBXOXQYKHJRCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















